2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Description
This compound belongs to the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide class, characterized by a bicyclic core structure with a sulfone group. The molecule features a tetrazole ring substituted at the 1-position with a 3-(trifluoromethyl)phenyl group, linked via a methylene bridge to the benzisothiazol-3-one moiety.
Properties
IUPAC Name |
1,1-dioxo-2-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O3S/c17-16(18,19)10-4-3-5-11(8-10)24-14(20-21-22-24)9-23-15(25)12-6-1-2-7-13(12)28(23,26)27/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFVIDWHOWKRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Analogues
Key structural analogs include derivatives of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with varying substituents, as reported in Abou-Gharbia et al. (1989) . These compounds differ primarily in the substituents attached to the benzisothiazole core, influencing receptor affinity, selectivity, and pharmacokinetics.
Key Differences and SAR Insights
Substituent Effects on 5-HT1A Affinity Compound 38: Contains a [3-(trifluoromethyl)phenyl]piperazinyl group, achieving a Ki of 4 nM for 5-HT1A receptors. The trifluoromethyl group likely enhances hydrophobic interactions with the receptor . Compound 37: Features a 2-pyrimidinylpiperazinyl group, with a Ki of 10 nM. The pyrimidine ring may reduce steric hindrance compared to bulkier substituents . Tetrazoles are more polar than piperazines, which could modulate solubility and blood-brain barrier penetration.
In Vivo Activity
- Conditioned Avoidance Response (CAR) : Compound 37 and buspirone (a clinical anxiolytic) show similar CAR-blocking potency (AB50 = 39 mg/kg and 32 mg/kg, respectively). The target compound’s tetrazole group may influence oral bioavailability, though this requires experimental validation .
- Apomorphine Antagonism : Compound 37 inhibits apomorphine-induced climbing (ED50 = 3.4 mg/kg) more potently than stereotyped behavior (ED50 = 32.2 mg/kg). The target compound’s rigid tetrazole substituent might reduce off-target effects compared to flexible piperazine derivatives .
Metabolic Considerations
- The trifluoromethyl group in both the target compound and Compound 38 improves metabolic stability by resisting oxidative degradation. However, the tetrazole ring in the target compound may increase susceptibility to CYP450-mediated metabolism compared to piperazine-based analogs .
Table 1: Comparative Analysis of Key Compounds
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